molecular formula C21H18N4O2 B2765707 1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one CAS No. 1021106-21-7

1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one

Cat. No.: B2765707
CAS No.: 1021106-21-7
M. Wt: 358.401
InChI Key: CIJIREANQRTYPN-UHFFFAOYSA-N
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Description

Molecular Structure: The compound features a central ethanone linker connecting two heterocyclic moieties: a 2,3-dihydroindole (indoline) group and a 3-substituted indole bearing a 5-methyl-1,3,4-oxadiazole ring. Its molecular formula is C₂₁H₁₈N₄O₂, with a molecular weight of 358.4 g/mol . The oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, is known for enhancing metabolic stability and bioavailability in pharmaceuticals .

Oxadiazole Formation: Reacting 2-methyl-1H-indol-3-carbohydrazide with cyanogen bromide (BrCN) in ethanol under reflux to yield the 5-methyl-1,3,4-oxadiazol-2-yl indole subunit .

Acetylation: Acetylation of the indoline nitrogen using acetic anhydride, as demonstrated in related indole derivatives (e.g., ).

The compound’s rigidity and polarity suggest utility in drug discovery, particularly for targets requiring heterocyclic scaffolds.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-22-23-21(27-14)17-12-24(19-9-5-3-7-16(17)19)13-20(26)25-11-10-15-6-2-4-8-18(15)25/h2-9,12H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJIREANQRTYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and indoline intermediates, followed by the formation of the oxadiazole ring. The final step involves coupling these intermediates under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Indolin-1-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and oxadiazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Mechanism of Action
Research indicates that indole derivatives like this compound exhibit significant anticancer properties. The mechanism primarily involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation. For instance, molecular docking studies have shown that this compound interacts effectively with DNA gyrase, an enzyme crucial for bacterial DNA replication and transcription, which may also be relevant in cancer cell metabolism .

Case Studies
A study conducted on similar indole derivatives demonstrated their efficacy against various human tumor cell lines, exhibiting mean growth inhibition rates that suggest potential for further development as anticancer agents . The compound's structure allows for modifications that can enhance its biological activity and selectivity towards cancer cells.

Antimicrobial Properties

In Vitro Studies
Investigations into the antimicrobial activity of related indole compounds reveal their effectiveness against a range of bacterial strains. For example, a derivative with a similar structure was tested for antibacterial activity, showing a dose-dependent increase in the zone of inhibition as the concentration of the compound increased . This suggests that the compound could be developed into a therapeutic agent for treating bacterial infections.

Neuroprotective Effects

Potential Applications in Neurodegenerative Diseases
Indole derivatives have been explored for their neuroprotective properties. The structural features of the compound may contribute to its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have indicated that compounds with indole scaffolds can modulate neurotransmitter systems and exhibit anti-inflammatory effects in neural tissues .

Drug Design and Development

Pharmacokinetic Properties
The pharmacokinetic profile of this compound is essential for its development as a drug candidate. Studies using computational methods have evaluated its drug-likeness based on parameters such as solubility, permeability, and metabolic stability. The results indicate favorable properties that support its potential as a lead compound in drug development .

Structure-Activity Relationship (SAR) Studies

Optimization of Biological Activity
Understanding the structure-activity relationships of indole derivatives is crucial for optimizing their biological activity. By modifying different substituents on the indole core, researchers can enhance potency and selectivity against specific biological targets. This approach has been applied to similar compounds to identify key structural features responsible for their therapeutic effects .

Summary Table of Applications

Application Area Description References
Anticancer ActivityInhibition of cancer cell proliferation; interaction with DNA gyrase
Antimicrobial PropertiesEffective against various bacterial strains; dose-dependent antibacterial activity
Neuroprotective EffectsPotential treatment for neurodegenerative diseases; modulation of neurotransmitter systems
Drug Design and DevelopmentFavorable pharmacokinetic properties; potential lead compound for drug development
Structure-Activity RelationshipOptimization through SAR studies to enhance biological activity

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related molecules, emphasizing substituents, heterocyclic systems, and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties/Applications Reference
1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one C₂₁H₁₈N₄O₂ 358.4 3-(5-Me-1,3,4-oxadiazole)-indole; indoline Potential antimicrobial activity (inferred)
4-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazol-2-amine C₁₃H₁₃N₃OS 259.33 Thiazole-2-amine; acetylated indoline N/A (structural analog)
1-(Indolin-1-yl)-2-[(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone C₂₀H₁₈N₄O₃S 394.45 Phenoxymethyl-oxadiazole; thioether linker Enhanced lipophilicity
2-[3-((1H-Indol-1-yl)ethyl)-1,2,4-oxadiazol-5-yl]acetonitrile C₁₄H₁₁N₅O 265.27 Ethyl-linked oxadiazole; nitrile group Synthetic intermediate
1-(3-(Thiazole-2-carbonyl)-1H-indol-1-yl)ethan-1-one C₁₄H₁₀N₂O₂S 270.30 Thiazole-carbonyl; acetylated indole N/A (acetylation methodology)

Key Observations:

Heterocyclic Influence: The 1,3,4-oxadiazole group (as in the target compound and ) introduces rigidity and electron-withdrawing effects, enhancing metabolic stability compared to thiazole () or triazole derivatives () . Substitution at the 3-position of indole (target compound) vs.

Linker Modifications: The ethanone linker in the target compound provides a planar, conjugated system, whereas sulfonyl () or thioether linkers () increase polarity or steric bulk.

Bioactivity Trends :

  • Oxadiazole-containing compounds (e.g., ) are frequently associated with antimicrobial and anti-biofilm activities due to their ability to disrupt protein-protein interactions .

Biological Activity

The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one is a synthetic derivative that incorporates both indole and oxadiazole moieties. These structural features are known for their significant biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for the compound is C20H18N4O2C_{20}H_{18}N_4O_2 with a molecular weight of 358.39 g/mol. The presence of the indole and oxadiazole rings contributes to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing indole and oxadiazole structures. The compound has shown promise in various preclinical studies:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including:
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HCT116 (colon cancer)
    The half-maximal inhibitory concentration (IC50) values were reported as follows:
    Cell LineIC50 (µM)
    MCF-70.48
    A5490.78
    HCT1160.19
    These values indicate a strong potential for the compound as an anticancer agent compared to established chemotherapeutics like doxorubicin .
  • Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells through the activation of caspases, leading to cell cycle arrest at the G1 phase. This mechanism is crucial for its effectiveness as an anticancer agent .

Other Biological Activities

In addition to its anticancer properties, derivatives of oxadiazole have been noted for other biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against a range of bacterial strains.
  • Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives may possess anti-inflammatory properties, which could complement their anticancer effects .

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Study on Indole Derivatives : A study published in MDPI examined various indole derivatives and their cytotoxic activities against leukemia cell lines. The results indicated that modifications to the indole structure significantly influenced biological activity .
  • Oxadiazole Derivatives in Drug Discovery : Research highlighted the role of oxadiazole derivatives in drug discovery, emphasizing their broad spectrum of biological activities including anticancer and antimicrobial effects .

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